3-methyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
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Overview
Description
3-methyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a methyl group at the 3-position and a prop-2-en-1-yl group at the 1-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazol-4-amine with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-methyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-methyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-amine: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
3-methyl-1-(prop-2-en-1-yl)-1H-imidazol-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
3-methyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylpyrazol-4-amine |
InChI |
InChI=1S/C7H11N3/c1-3-4-10-5-7(8)6(2)9-10/h3,5H,1,4,8H2,2H3 |
InChI Key |
TWZFJIFVQVAYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC=C |
Origin of Product |
United States |
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